molecular formula C13H7Cl3O2 B1425164 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid CAS No. 748801-92-5

5-Chloro-3-(2,5-dichlorophenyl)benzoic acid

Cat. No.: B1425164
CAS No.: 748801-92-5
M. Wt: 301.5 g/mol
InChI Key: ASEFQNSGEQMJPV-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,5-dichlorophenyl)benzoic acid is a high-value, multifunctional benzoic acid derivative designed for research and development applications. This compound features a benzoic acid scaffold substituted with chlorine atoms and a dichlorophenyl ring, a structural motif common in the development of pharmaceuticals, agrochemicals, and other fine chemicals . Its specific stereoelectronic properties make it a versatile building block (synthon) in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions and in the construction of more complex molecular architectures. This chemical is strictly labeled For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound in various fields, including medicinal chemistry as a potential pharmacophore or intermediate for active pharmaceutical ingredients (APIs) , and in materials science. As a standard handling precaution, researchers should consult the safety data sheet (SDS) and use appropriate personal protective equipment (PPE). The product is typically supplied with a certificate of analysis (COA) and is stored in a dry environment at room temperature or as specified to ensure stability .

Properties

IUPAC Name

3-chloro-5-(2,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-9-1-2-12(16)11(6-9)7-3-8(13(17)18)5-10(15)4-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEFQNSGEQMJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691239
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748801-92-5
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid typically involves the chlorination of 3-(2,5-dichlorophenyl)benzoic acid. One common method is the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,5-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile precursor in organic synthesis, allowing chemists to create more complex molecules. Its structure facilitates various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new compounds with specific functionalities .

Research indicates that this compound exhibits potential biological activities. Studies have explored its interactions with various biomolecules, suggesting possible therapeutic applications. For instance:

  • Antimicrobial Activity : Some derivatives of chlorinated benzoic acids have shown promising antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .
  • Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which may help mitigate oxidative stress-related diseases.

Pharmaceutical Applications

The compound is being explored for its potential therapeutic properties:

  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory effects in preclinical studies, indicating their potential use in treating inflammatory diseases.
  • Cancer Research : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific metabolic pathways essential for tumor growth .

Case Study 1: Antimicrobial Activity

A study conducted on various chlorinated benzoic acids, including this compound, revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Antioxidant Properties

In vitro assays using human primary fibroblasts demonstrated that this compound exhibited strong antioxidant activity compared to traditional antioxidants like quercetin. This suggests its potential application in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2,5-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially affecting biological pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Dichlorophenyl Benzoic Acid Derivatives

Compound Name Substituents on Benzoic Acid Core Dichlorophenyl Position Molecular Weight (g/mol) Key References
This compound Cl at C5; 2,5-dichlorophenyl at C3 2,5-dichloro 297.0 (calculated)
4-(2,5-Dichlorophenyl)benzoic acid (dCPB5) H at C5; 2,5-dichlorophenyl at C4 2,5-dichloro 267.1
3-(3,5-Dichlorophenyl)benzoic acid (dCPB2) H at C5; 3,5-dichlorophenyl at C3 3,5-dichloro 267.1
5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid Cl at C5; 2,4-dichloroacryloyl at C3 2,4-dichloro 398.6 (calculated)

Key Observations :

  • Substitution Position : The placement of the dichlorophenyl group (C3 vs. C4) significantly impacts steric and electronic interactions. For instance, dCPB2 (C3 substitution) demonstrates higher anti-proteolytic activity against S. aureus compared to dCPB1 (C2 substitution), highlighting the role of stereochemistry in bioactivity .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogues

Compound Name Melting Point (°C) Purity (%) Yield (%) Reference
This compound Not reported 95 Not reported
5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid 248–250 99.14 48
4-(3,5-Dichlorophenyl)benzoic acid (dCPB3) 212–214 98.21 54

Key Observations :

  • Higher melting points (e.g., 248–250°C for compound 27 in ) correlate with increased crystallinity and stability, likely due to intermolecular hydrogen bonding from hydroxyl and carboxylic acid groups .
  • The absence of hydroxyl groups in this compound may reduce polarity compared to hydroxy-substituted analogues like compound 27, affecting solubility and bioavailability.

Key Observations :

  • Anti-Pathogenic Activity: Acylthioureas with 2,5-dichlorophenyl groups exhibit enhanced activity against Pseudomonas aeruginosa biofilms due to halogen-mediated disruption of bacterial membranes . This suggests that this compound may share similar mechanisms.
  • Proteolysis Inhibition : The presence of carboxylic acid and halogen groups is critical for suppressing S. aureus virulence. While dCPB2 and dCPB3 show strong inhibition, analogues lacking hydroxyl groups (e.g., the target compound) may require higher concentrations for similar effects .

Biological Activity

5-Chloro-3-(2,5-dichlorophenyl)benzoic acid is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by multiple chlorine substituents on a benzoic acid framework, suggests potential interactions with various biological targets. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through chlorination processes involving 3-(2,5-dichlorophenyl)benzoic acid. Common reagents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), often conducted in dichloromethane at low temperatures to minimize over-chlorination. The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions including:

  • Substitution Reactions : Chlorine atoms can be replaced by other functional groups.
  • Oxidation and Reduction : The compound can undergo redox reactions to form different derivatives.
  • Coupling Reactions : It is capable of participating in coupling reactions such as Suzuki-Miyaura coupling, which is crucial for biaryl compound formation.

Case Studies

  • Antibacterial Activity : A study reported that certain derivatives of chlorinated benzoic acids exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potential for further exploration in developing antibacterial agents .
  • Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit hypoxia-inducible factor-1α (HIF-1α), a key regulator in cancer progression. Inhibitors targeting HIF-1α have shown promise in reducing tumor growth under hypoxic conditions .
  • Ubiquitin-Proteasome System : The role of halogenated benzoic acids in modulating the ubiquitin-proteasome system has been studied, with implications for drug development targeting E3 ligases involved in cancer and other diseases .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/MechanismObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 3.12 - 12.5 μg/mL
Cancer InhibitionHIF-1αReduced tumor growth
Ubiquitin ModulationE3 LigasesPotential therapeutic target

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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